2-Bromo-5-chlorothiophene

Overview

Description

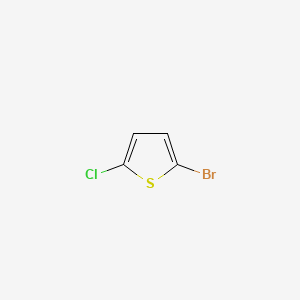

2-Bromo-5-chlorothiophene is an organic compound with the molecular formula C4H2BrClS. It is a halogen-substituted thiophene, characterized by the presence of both bromine and chlorine atoms on the thiophene ring. This compound is a yellow crystalline powder with a pungent odor and is used in various fields of organic synthesis .

Synthetic Routes and Reaction Conditions:

Halogenation of Thiophene: One common method involves the halogenation of thiophene. Thiophene is first chlorinated to form 2-chlorothiophene, which is then brominated to yield this compound. The reaction typically uses bromine and chlorine in the presence of a catalyst such as iron(III) chloride[][2].

Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-chlorothiophene with a brominating agent like sodium bromide in the presence of a suitable solvent[][2].

Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the controlled addition of bromine and chlorine to thiophene under specific temperature and pressure conditions to maximize yield and purity[2][2].

Types of Reactions:

Substitution Reactions: this compound undergoes various substitution reactions, such as nucleophilic aromatic substitution, where the bromine or chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form sulfoxides and sulfones or reduced to form thiophenes with different substituents.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

Substitution: 2-Methoxy-5-chlorothiophene, 2-Amino-5-chlorothiophene.

Oxidation: this compound sulfoxide, this compound sulfone.

Reduction: this compound derivatives with reduced substituents.

Scientific Research Applications

Pharmaceutical Development

2-Bromo-5-chlorothiophene is primarily utilized as an intermediate in synthesizing pharmaceutical compounds. Its structure allows for the development of various bioactive agents, particularly those targeting inflammation and microbial infections.

Case Study: Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For example, in vitro tests against Escherichia coli showed that certain derivatives had IC50 values ranging from 51.4 to 79.13 μg/mL.

| Compound | IC50 (μg/mL) | Activity |

|---|---|---|

| 2b | 51.4 | Most Potent |

| 2c | 52.1 | Potent |

| 3f | 56.5 | Moderate |

| 3c | 56.2 | Moderate |

| 2d | 58.0 | Moderate |

This highlights the potential of this compound in developing new antibacterial agents.

Agricultural Chemicals

In agriculture, this compound is incorporated into formulations for herbicides and fungicides, enhancing crop protection and yield. Its halogenated structure contributes to the efficacy of these agrochemicals by improving their stability and activity against pests and diseases.

Material Science

The compound's unique electronic properties make it valuable in material science, particularly in developing conductive polymers and organic electronic devices.

Research Insights:

Studies utilizing density functional theory (DFT) have analyzed the electronic properties of this compound derivatives, correlating theoretical predictions with experimental data to explore their reactivity and potential applications in advanced materials.

Research in Organic Chemistry

As a building block in synthetic organic chemistry, this compound facilitates the synthesis of more complex organic compounds. Its ability to undergo various reactions makes it a vital component in research aimed at discovering new chemical entities.

Environmental Applications

Research into the environmental applications of this compound focuses on its potential for developing sustainable chemical processes. Studies are investigating its role in creating environmentally friendly methods for synthesizing other compounds, contributing to greener chemistry practices.

Summary of Findings

The diverse applications of this compound underscore its importance in various scientific fields:

- Pharmaceuticals: Intermediate for anti-inflammatory and antimicrobial agents.

- Agriculture: Component in agrochemical formulations.

- Material Science: Development of conductive polymers and devices.

- Organic Chemistry: Building block for complex syntheses.

- Environmental Science: Potential for sustainable chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorothiophene involves its interaction with various molecular targets through its halogen atoms. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution, which are crucial for its incorporation into larger molecular frameworks .

Comparison with Similar Compounds

- 2-Bromo-5-fluorothiophene

- 2-Chloro-5-bromothiophene

- 2-Iodo-5-chlorothiophene

Comparison: 2-Bromo-5-chlorothiophene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to other halogen-substituted thiophenes. For instance, 2-Bromo-5-fluorothiophene has a different reactivity due to the presence of fluorine, which is more electronegative than chlorine. This affects the compound’s behavior in substitution and addition reactions .

Biological Activity

2-Bromo-5-chlorothiophene is a heterocyclic compound that has gained attention in recent years due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by relevant case studies and research findings.

This compound can be synthesized through various methods, including the Suzuki cross-coupling reaction. This reaction facilitates the formation of more complex thiophene derivatives, which exhibit enhanced biological activities. The compound has a molecular formula of and a molecular weight of approximately 197.47 g/mol .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests against Escherichia coli showed that several derivatives of this compound had IC50 values ranging from 51.4 to 79.13 μg/mL. Specifically, the derivative 2-chloro-5-(4-methoxyphenyl) thiophene (2b) was identified as the most potent, with an IC50 value of 51.4 μg/mL .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | IC50 (μg/mL) | Activity |

|---|---|---|

| 2b | 51.4 | Most Potent |

| 2c | 52.1 | Potent |

| 3f | 56.5 | Moderate |

| 3c | 56.2 | Moderate |

| 2d | 58.0 | Moderate |

Antioxidant Activity

In addition to its antibacterial effects, this compound has shown promising antioxidant activity. Compounds derived from it displayed significant nitric oxide (NO) scavenging abilities, indicating potential therapeutic applications in oxidative stress-related conditions . The antioxidant properties were assessed using various assays, revealing that compounds with lower IC50 values exhibited stronger antioxidant capabilities.

Table 2: Antioxidant Activity of Selected Compounds

| Compound | IC50 (μg/mL) | Activity |

|---|---|---|

| 2a | 77 | Significant |

| 2d | 76.26 | Significant |

| 3c | 79.13 | Moderate |

Case Studies

A notable study focused on synthesizing various derivatives of this compound through selective arylation methods. The results indicated that these derivatives not only retained the biological activities of the parent compound but also exhibited enhanced reactivity due to modifications at the thiophene ring .

Another investigation utilized density functional theory (DFT) to analyze the electronic properties and molecular geometries of these compounds, correlating theoretical predictions with experimental data to better understand their reactivity and potential applications in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-bromo-5-chlorothiophene in cross-coupling reactions?

- Methodological Answer : The Suzuki-Miyaura coupling is a robust method for synthesizing derivatives of this compound. For example, it reacts with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under palladium catalysis to yield biaryl thiophene derivatives. Key steps include using anhydrous solvents (e.g., THF), controlled temperature (80–100°C), and purification via column chromatography (silica gel, hexane/EtOAc eluent) .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Peaks at δ 6.85–7.06 ppm correspond to thiophene protons, with coupling constants (J = 3.6–8.4 Hz) indicating substitution patterns.

- Mass Spectrometry (MS) : ESI(+) mode shows a molecular ion peak at m/z 255 [M+H]+, confirming the molecular weight.

- TLC : Monitor reaction progress using silica plates with 5% EtOAc/hexane (Rf ≈ 0.22) .

Q. What purification strategies are effective for isolating this compound post-synthesis?

- Methodological Answer : Column chromatography with silica gel and a gradient eluent (e.g., hexane/EtOAc) is standard. For thermally sensitive analogs, low-temperature storage (0–6°C) is advised to prevent decomposition .

Advanced Research Questions

Q. How should researchers resolve contradictions in CAS registry numbers for this compound?

- Methodological Answer : Cross-referencing authoritative databases is critical. For instance, lists CAS RN 2873-18-9, while cites 14495-51-3. Researchers should validate via the CAS Common Chemistry database or EPA DSSTox, noting discrepancies in synthesis protocols or isomer identification .

Q. What strategies optimize regioselective functionalization of this compound?

- Methodological Answer :

- Halogen Dance Reactions : Exploit the bromine atom’s mobility under basic conditions to reposition substituents.

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during coupling.

- Catalytic Systems : Optimize palladium/ligand ratios (e.g., Pd(PPh3)4) to enhance cross-coupling efficiency .

Q. How can this compound derivatives be designed for biological activity studies?

- Methodological Answer : Incorporate pharmacophores (e.g., methoxy or nitro groups) via Suzuki coupling. For enzyme inhibition assays (e.g., methionine aminopeptidase), evaluate derivatives using kinetic assays (IC50 measurements) and molecular docking to predict binding affinities .

Q. What analytical approaches address competing reaction pathways in thiophene functionalization?

- Methodological Answer :

- Kinetic Studies : Monitor intermediate formation via in situ IR or HPLC.

- Computational Modeling : Use DFT calculations to compare activation energies for bromine vs. chlorine substitution.

- Isotopic Labeling : Track regioselectivity using <sup>13</sup>C-labeled reagents .

Q. Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis under inert atmospheres (N2/Ar) to exclude oxidation artifacts.

- Multi-Lab Validation : Collaborate with independent labs to verify NMR/MS data.

- Database Cross-Validation : Compare results with NIST Chemistry WebBook or PubChem entries .

Q. Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

Properties

IUPAC Name |

2-bromo-5-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClS/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAJPWYXLYGUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182887 | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow or pink-orange liquid; [Acros Organics MSDS] | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2873-18-9 | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-5-CHLOROTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47FH8PL6YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.